molecular formula C18H28N2O B6104078 1-[(4-Ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine

1-[(4-Ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine

Cat. No.: B6104078
M. Wt: 288.4 g/mol
InChI Key: PZUUYBBJVKYPEQ-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine is a complex organic compound with a unique structure that combines a piperidine ring, a pyrrolidine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine to form 1-(4-ethoxybenzyl)pyrrolidine. This intermediate is then reacted with piperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine is unique due to its combination of a piperidine ring, a pyrrolidine ring, and an ethoxyphenyl group. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-2-21-18-9-7-16(8-10-18)14-19-11-5-6-17(15-19)20-12-3-4-13-20/h7-10,17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUUYBBJVKYPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCCC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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